molecular formula C20H12Cl4N2O2 B5239178 [bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

[bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

Cat. No.: B5239178
M. Wt: 454.1 g/mol
InChI Key: SENRIFIVQJLOHD-UHFFFAOYSA-N
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Description

[bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is a complex organic compound that features a combination of chlorinated aromatic rings and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine intermediate, which is then reacted with a carbamate derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine (Br2) in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

[bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • [bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
  • [bis(4-chlorophenyl)methylideneamino] N-(2,4-dichlorophenyl)carbamate
  • [bis(4-chlorophenyl)methylideneamino] N-(3,5-dichlorophenyl)carbamate

Uniqueness

[bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is unique due to the specific arrangement of chlorinated aromatic rings and the presence of both imine and carbamate functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

[bis(4-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-14-5-1-12(2-6-14)19(13-3-7-15(22)8-4-13)26-28-20(27)25-16-9-10-17(23)18(24)11-16/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENRIFIVQJLOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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